molecular formula C12H7Cl2NO2 B8349938 5-Chloro-4-(3-chlorophenyl)-pyridine-2-carboxylic acid

5-Chloro-4-(3-chlorophenyl)-pyridine-2-carboxylic acid

Cat. No.: B8349938
M. Wt: 268.09 g/mol
InChI Key: MVCAVZMAVJFDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(3-chlorophenyl)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO2 and its molecular weight is 268.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

5-chloro-4-(3-chlorophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)9-5-11(12(16)17)15-6-10(9)14/h1-6H,(H,16,17)

InChI Key

MVCAVZMAVJFDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4-iodo-pyridine-2-carboxylic acid (CAN 120643-06-3, 500 mg, 1.76 mmol) in toluene (10 mL) was added with stirring the [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium DCM complex (144 mg, 0.176 mmol), B-(3-chlorophenyl)-boronic acid (552 mg, 3.53 mmol) and sodium carbonate (467 mg, 4.41 mmol) in water (3 mL). The resulting mixture was stirred at 80° C. for 23 h, cooled, poured onto ice/water, acidified with hydrochloric acid (15 mL, 1 N) and partitioned between water and ethyl acetate. The organic portion was washed with brine, combined, dried over Na2SO4, filtered and concentrated. The crude product precipitated as brown solid from the concentrated solution and was used without further purification in the next step. MS (ESI, m/z): 268.1 (M).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
552 mg
Type
reactant
Reaction Step Two
Quantity
467 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

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